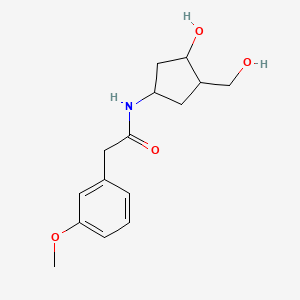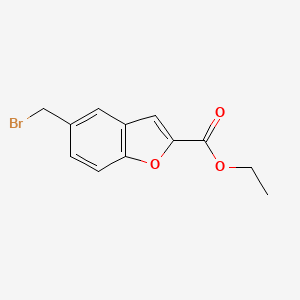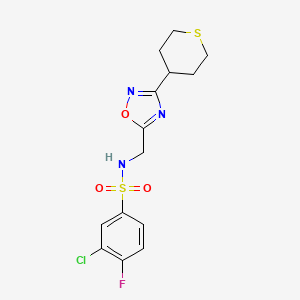![molecular formula C16H23FN2O3S B2898065 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide CAS No. 2415513-43-6](/img/structure/B2898065.png)
4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide, also known as FMPB, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug discovery and development. FMPB is a sulfonamide derivative that has been shown to exhibit promising pharmacological properties, making it a valuable tool for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the inhibition of specific enzymes or receptors. For example, this compound has been shown to inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, this compound may alter the pH balance in certain tissues, leading to changes in physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacterial and fungal strains. In addition, this compound has been shown to inhibit carbonic anhydrase, leading to changes in acid-base balance in the body. This compound has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is its potential as a scaffold for the development of new drugs. The sulfonamide group in this compound is a common pharmacophore in many drugs, making it a valuable starting point for the design of new drugs. In addition, this compound has been shown to exhibit various pharmacological properties, making it a valuable tool for researchers in the field of medicinal chemistry. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide. One area of research could focus on the development of new drugs based on the this compound scaffold. Researchers could also investigate the mechanism of action of this compound in more detail, in order to better understand how it exerts its pharmacological effects. In addition, researchers could investigate the potential of this compound as an antibacterial and antifungal agent, in order to develop new antibiotics. Finally, researchers could investigate ways to improve the solubility of this compound, in order to make it easier to work with in lab experiments.
Conclusion
In conclusion, this compound is a valuable tool for researchers in the field of medicinal chemistry. Its potential as a scaffold for the development of new drugs, as well as its various pharmacological properties, make it a promising compound for drug discovery and development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as an antibacterial and antifungal agent.
Méthodes De Synthèse
The synthesis of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with oxan-4-amine and pyrrolidine in the presence of a base. The reaction yields this compound as a white solid, which is then purified through recrystallization. The purity of this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. One of the main applications of this compound is as a scaffold for the development of new drugs. The sulfonamide group in this compound is a common pharmacophore in many drugs, making it a valuable starting point for the design of new drugs. This compound has also been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme that plays a role in various physiological processes. In addition, this compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
4-fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-12-10-13(17)2-3-16(12)23(20,21)18-14-4-7-19(11-14)15-5-8-22-9-6-15/h2-3,10,14-15,18H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIGSWCXLPVXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide](/img/structure/B2897982.png)
![5-tert-butyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897983.png)
![1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2897988.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide](/img/structure/B2897990.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,5-dimethylfuran-3-yl)methyl)urea](/img/structure/B2897991.png)

![2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2897995.png)
![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2897999.png)


![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2898003.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2898005.png)